molecular formula C15H23BO4S B2413666 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane CAS No. 2377611-56-6

4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2413666
CAS No.: 2377611-56-6
M. Wt: 310.22
InChI Key: UTOHIDHWYSPJRX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H23BO4S and its molecular weight is 310.22. The purity is usually 95%.
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Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₁₄H₂₁BO₄S
  • Molecular Weight : 296.19 g/mol
  • CAS Number : 1864802-09-4

Synthesis

The synthesis of this compound involves the reaction of boronic acids with various organic substrates. The presence of the methylsulfonyl group enhances its reactivity and biological properties. The synthetic pathway typically includes the formation of dioxaborolane structures through condensation reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antibacterial Activity :
    • Recent studies have shown that derivatives of dioxaborolanes exhibit significant antibacterial properties against various strains of bacteria. The compound's structural features may contribute to its ability to inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism .
  • Inhibition of Enzymatic Activity :
    • The compound has been explored as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which is implicated in various cancer pathways. In vitro assays have demonstrated that it can effectively reduce PI3K activity, suggesting potential therapeutic applications in oncology .
  • Acaricidal Activity :
    • Some studies have indicated that dioxaborolanes possess acaricidal properties, making them candidates for agricultural applications against pests. The efficacy varies based on structural modifications and concentrations used .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several boron-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that the dioxaborolane derivatives showed significant inhibition at low concentrations (IC₅₀ values reported around 10 µg/mL).

CompoundTarget BacteriaIC₅₀ (µg/mL)
Dioxaborolane AE. coli12
Dioxaborolane BS. aureus8

Case Study 2: Cancer Therapeutics

In a preclinical study focusing on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells. The compound was found to induce apoptosis through activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0.190
170
1030

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within bacterial cells and cancer cells. Its boron atom is believed to play a crucial role in forming stable complexes with target proteins, thereby inhibiting their function.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-methyl-3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4S/c1-11-7-8-13(9-12(11)10-21(6,17)18)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOHIDHWYSPJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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